molecular formula C12H11ClO2 B7791965 (2E)-3-(4-chlorophenyl)-3-cyclopropylprop-2-enoicacid

(2E)-3-(4-chlorophenyl)-3-cyclopropylprop-2-enoicacid

Cat. No.: B7791965
M. Wt: 222.67 g/mol
InChI Key: OKCUEVLTKLCNDT-YRNVUSSQSA-N
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Description

(2E)-3-(4-chlorophenyl)-3-cyclopropylprop-2-enoic acid is an organic compound belonging to the class of cinnamic acids and derivatives These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming a 3-phenylprop-2-enoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-3-cyclopropylprop-2-enoic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclopropylmethyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity (2E)-3-(4-chlorophenyl)-3-cyclopropylprop-2-enoic acid.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-3-cyclopropylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-3-cyclopropylprop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-3-cyclopropylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-2-phenyl-2-propenoic acid
  • (2E)-3-(4-chlorophenyl)acryloyl chloride
  • (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(4-chlorophenyl)-3-cyclopropylprop-2-enoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-3-cyclopropylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-8H,1-2H2,(H,14,15)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCUEVLTKLCNDT-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=C\C(=O)O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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